3,5-dibromo-4-[(4-fluorophenyl)methoxy]benzoic Acid
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Overview
Description
3,5-Dibromo-4-[(4-fluorophenyl)methoxy]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties
Mechanism of Action
Target of Action
Similar compounds are known to interact with various proteins and enzymes in the body .
Mode of Action
The compound likely undergoes reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . The fluorine electron withdrawing groups contribute the ideal acidity to the carboxylic acid .
Biochemical Pathways
It’s worth noting that similar compounds are often involved in suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Preparation Methods
The synthesis of 3,5-dibromo-4-[(4-fluorophenyl)methoxy]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dibromobenzoic acid and 4-fluorophenol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide).
Coupling Reaction: The key step in the synthesis is the coupling reaction between 3,5-dibromobenzoic acid and 4-fluorophenol, facilitated by a palladium catalyst.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3,5-Dibromo-4-[(4-fluorophenyl)methoxy]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Dibromo-4-[(4-fluorophenyl)methoxy]benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
3,5-Dibromo-4-[(4-fluorophenyl)methoxy]benzoic acid can be compared with other similar compounds, such as:
3,5-Dibromo-4-[(4-bromo-2-fluorophenyl)methoxy]benzoic acid: This compound has an additional bromine atom, which may alter its chemical properties and reactivity.
3-Fluorophenylboronic acid: While structurally different, this compound shares the fluorine atom and is used in similar coupling reactions.
The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3,5-dibromo-4-[(4-fluorophenyl)methoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br2FO3/c15-11-5-9(14(18)19)6-12(16)13(11)20-7-8-1-3-10(17)4-2-8/h1-6H,7H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXJQZZSJWBEKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2Br)C(=O)O)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br2FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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